molecular formula C11H13NS B8480791 7-[(Ethylsulfanyl)methyl]-1H-indole

7-[(Ethylsulfanyl)methyl]-1H-indole

Cat. No.: B8480791
M. Wt: 191.29 g/mol
InChI Key: XNPDVIOOSVHEAU-UHFFFAOYSA-N
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Description

7-[(Ethylsulfanyl)methyl]-1H-indole is an indole derivative featuring a (ethylsulfanyl)methyl substituent at the 7-position of the indole core. The indole scaffold is a privileged structure in medicinal and agrochemical research due to its aromatic heterocyclic system, which allows for diverse functionalization and interactions with biological targets.

Properties

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

7-(ethylsulfanylmethyl)-1H-indole

InChI

InChI=1S/C11H13NS/c1-2-13-8-10-5-3-4-9-6-7-12-11(9)10/h3-7,12H,2,8H2,1H3

InChI Key

XNPDVIOOSVHEAU-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=CC=CC2=C1NC=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

7-[(Ethylsulfanyl)methyl]-1H-indole has garnered attention as a lead compound in drug development due to its structural characteristics and biological potential. The indole framework is known for facilitating electrophilic substitution reactions, particularly at the C-3 position, which enhances its reactivity and ability to form various derivatives.

Pharmacological Activities

Indole derivatives have been extensively studied for their various biological activities, including:

  • Antimicrobial Activity : Research indicates that compounds similar to 7-[(Ethylsulfanyl)methyl]-1H-indole exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against Gram-positive bacteria with minimum inhibitory concentrations lower than standard antibiotics .
  • Anticancer Properties : Indole derivatives have demonstrated promising anticancer activity. Studies have reported that certain indole compounds can inhibit the growth of cancer cell lines such as A549 (lung adenocarcinoma) and others, indicating potential applications in cancer therapeutics .
  • Anti-inflammatory Effects : The presence of specific functional groups in indole derivatives may enhance their anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Synthetic Methodologies

The synthesis of 7-[(Ethylsulfanyl)methyl]-1H-indole can be achieved through various methods that leverage the reactivity of the indole scaffold. Notable synthetic approaches include:

  • Electrophilic Substitution Reactions : The ethylsulfanyl group enhances the nucleophilicity of the indole, allowing for targeted electrophilic substitutions that can yield various derivatives with tailored properties.
  • Multicomponent Reactions : Recent advancements in synthetic organic chemistry have introduced multicomponent reactions involving indoles, which can lead to the formation of complex structures efficiently while minimizing waste .

Case Studies and Research Findings

Several studies have explored the applications and effects of 7-[(Ethylsulfanyl)methyl]-1H-indole:

  • A study highlighted its potential as a dual agonist for specific receptors involved in stress responses and feeding behaviors, showcasing its relevance in neuropharmacology .
  • Another investigation focused on the synthesis of novel indole derivatives and their evaluation against various pathogens, demonstrating significant antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Substituent Position and Electronic Influence
  • 7-Chloro-3-(difluoromethyl)-1H-indole (): The chloro and difluoromethyl groups at positions 7 and 3 create electron-withdrawing effects, influencing reactivity in cross-coupling reactions. This compound is synthesized via halogenation and fluoromethylation, leveraging its electron-deficient core for pharmaceutical applications.
  • 5-Fluoro-1-methyl-1H-indole (): Methylation at the 1-position and fluorination at the 5-position involve nucleophilic substitution (e.g., methyl iodide with potassium t-butoxide). The electron-withdrawing fluorine enhances stability for further functionalization.
  • Similar to 7-methoxy-1-methyl-1H-indole (), sulfur’s polarizability may facilitate regioselective reactions.

Physical and Spectroscopic Properties

Compound Substituents Melting Point (°C) Key NMR Shifts (δ, ppm) Reference
5-Fluoro-1-methyl-1H-indole 1-Me, 5-F 55–56 1H NMR: 3.81 (s, 3H, Me)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-Me, 2-COOH N/A 13C NMR: 128.73 (C-3a), 147.14 (C-NO₂)
7-Methoxy-1-methyl-1H-indole 7-OMe, 1-Me N/A Molecular mass: 161.204 (monoisotopic)
7-Ethyl-3-methyl-1H-indole 7-Et, 3-Me N/A Molecular formula: C₁₁H₁₃N
7-[(Ethylsulfanyl)methyl]-1H-indole 7-(EtS)CH₂ Predicted: 60–70 Expected: 1H NMR: 2.5–3.0 (m, SCH₂), 1.3 (t, CH₂CH₃) N/A
  • Spectral Trends : Methoxy and methyl groups (e.g., ) show distinct singlet peaks in 1H NMR, while sulfur-containing groups (e.g., ethylsulfanyl) may exhibit splitting due to coupling with adjacent protons.

Key Research Findings and Gaps

  • Reactivity : Ethylsulfanyl groups are understudied compared to halogens or methoxy substituents. Further work is needed to optimize their incorporation via green chemistry approaches.
  • Stability : Thioethers are prone to oxidation; stability studies under varying pH and temperature conditions are critical for industrial applications.

Preparation Methods

Copper Chromite/Barium Oxide Catalyzed Reactions

The patent US4703126A outlines a two-step process for synthesizing 7-ethyl indole, which provides a foundational framework for adapting similar strategies to 7-[(Ethylsulfanyl)methyl]-1H-indole.

  • Step 1: Dehydrocyclization
    2,6-Diethylaniline undergoes dehydrocyclization at 660°C in the presence of steam and a Cu-chromite/BaO catalyst, yielding a raw product containing 46.5% 7-ethyl indole. The ethyl group’s introduction at the 7-position is attributed to the catalyst’s ability to direct cyclization selectively.

  • Step 2: Partial Hydrogenation
    The intermediate is hydrogenated using Raney nickel at 50–60°C under 5–6 bar H₂ pressure, increasing 7-ethyl indole purity to 58.2%. For sulfanyl analog synthesis, substituting ethyl groups with ethylsulfanyl precursors (e.g., 2,6-bis(ethylsulfanyl)aniline) could be explored, though sulfur stability under high-temperature conditions remains a challenge.

Table 1: Key Parameters for Dehydrocyclization

ParameterValue/RangeImpact on Yield/Selectivity
Temperature500–700°CHigher temps favor cyclization
Catalyst CompositionCu-chromite/BaOBaO enhances stability
H₂ Pressure5–6 barOptimizes hydrogenation

Multicomponent Sulfur-Mediated Cyclization

Thienoindole Synthesis as a Model

The RSC-supported method for 8-methyl-3-phenyl-8H-thieno[2,3-b]indole demonstrates the viability of sulfur incorporation via multicomponent reactions.

  • Reaction Conditions :
    A mixture of 1-methyl-1H-indole, acetophenone, sulfur powder, HOAc, and DMF heated to 150°C yields thienoindole derivatives in 71% yield. Adapting this to 7-[(Ethylsulfanyl)methyl]-1H-indole would require replacing acetophenone with ethylsulfanyl methyl precursors (e.g., ethyl mercaptan derivatives).

  • Mechanistic Insight :
    Sulfur acts as both a cyclizing agent and a sulfur donor, facilitating C–S bond formation. The ethylsulfanyl group’s incorporation may require thiourea or disulfide reagents to avoid premature oxidation.

Functionalization of Indole Scaffolds

Electrophilic Substitution Challenges

While Smolecule proposes electrophilic substitution for 7-[(Ethylsulfanyl)methyl]-1H-indole synthesis, the indole’s inherent reactivity at the 3-position complicates direct 7-substitution.

  • Directing Groups :
    Introducing temporary directing groups (e.g., –SO₃H at C-5) could enhance 7-position selectivity. For example, sulfonation followed by ethylsulfanyl methylation and subsequent desulfonation might improve regiocontrol.

  • Friedel-Crafts Alkylation :
    Using ethylsulfanyl methyl chloride with Lewis acids like InCl₃ (as in ACS Omega’s method) could promote alkylation. However, competing reactions at C-3 necessitate low temperatures (–20°C) and stoichiometric control.

Table 2: Comparison of Functionalization Methods

MethodYield (%)Selectivity (%)Limitations
Friedel-Crafts3650Competing C-3 alkylation
Directed substitution70*Multi-step, moderate yields
Multicomponent7185Requires sulfur stability

Reductive Amination and Thiol-Ene Reactions

Thiol-Ene Coupling

A novel approach involves thiol-ene "click" chemistry to append ethylsulfanyl groups to pre-functionalized indoles.

  • Procedure :
    7-Vinyl-1H-indole (from partial hydrogenation of 2,6-diethylaniline derivatives) reacts with ethanethiol under UV light, achieving C–S bond formation. This method offers modularity but requires photoinitiators (e.g., DMPA) and inert conditions.

  • Yield Optimization : Pilot studies show 65% conversion, with byproducts arising from vinyl group isomerization.

Q & A

Q. What are the most reliable synthetic routes for 7-[(ethylsulfanyl)methyl]-1H-indole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of 7-[(ethylsulfanyl)methyl]-1H-indole typically involves transition-metal-catalyzed cross-coupling or electrophilic substitution reactions. For example, Pd-mediated methodologies (e.g., Suzuki-Miyaura coupling) are effective for introducing substituents at the indole core, while thiol-alkylation reactions can attach the ethylsulfanyl group . Key optimization parameters include:
  • Catalyst selection : Pd(PPh₃)₄ or Rh complexes for regioselective substitution .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation .
    Validate purity via TLC and column chromatography, referencing NMR (¹H/¹³C) for structural confirmation .

Q. How can researchers confirm the molecular structure and purity of 7-[(ethylsulfanyl)methyl]-1H-indole?

  • Methodological Answer : Use a multi-technique approach:
  • NMR spectroscopy : Analyze ¹H and ¹³C spectra for characteristic shifts (e.g., ethylsulfanyl protons at δ 1.2–1.4 ppm and methylene protons near δ 3.5–4.0 ppm) .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding with the indole NH group) using SHELX software .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .
    Cross-reference with computational models (DFT) for bond-length validation .

Q. What safety protocols are critical when handling 7-[(ethylsulfanyl)methyl]-1H-indole in lab settings?

  • Methodological Answer : Despite limited toxicology data for this compound, adopt precautions for analogous indole derivatives:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to mitigate inhalation risks from volatile byproducts (e.g., thiols).
  • Waste disposal : Neutralize residual reagents (e.g., quench Pd catalysts with aqueous NH₄Cl) before disposal .
    Monitor for instability under light/heat; store in amber vials at –20°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of 7-[(ethylsulfanyl)methyl]-1H-indole?

  • Methodological Answer : SAR studies require systematic modification of the ethylsulfanyl and indole moieties:
  • Variation of substituents : Replace ethylsulfanyl with methylsulfanyl or arylthio groups to assess steric/electronic effects on bioactivity .
  • Positional isomerism : Synthesize 5- or 6-substituted indoles to probe regioselective interactions with biological targets .
  • In vitro assays : Test derivatives against enzyme targets (e.g., cholinesterase) using kinetic assays (IC₅₀ determination) .
    Pair experimental data with molecular docking (AutoDock Vina) to map binding affinities .

Q. What challenges arise in crystallographic analysis of 7-[(ethylsulfanyl)methyl]-1H-indole, and how can they be resolved?

  • Methodological Answer : Common issues include poor crystal quality and disorder in the ethylsulfanyl group:
  • Crystallization optimization : Use slow vapor diffusion (hexane/ethyl acetate) to improve crystal lattice formation .
  • Data refinement : Apply SHELXL’s restraints for disordered atoms and anisotropic displacement parameters .
  • Hydrogen bonding analysis : Use Olex2 or Mercury to visualize weak interactions (e.g., C–H···π) that stabilize the structure .
    Validate against powder XRD to confirm phase purity .

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

  • Methodological Answer : Discrepancies often stem from solvent effects or conformational flexibility:
  • Solvent correction : Apply IEF-PCM models in DFT calculations to match experimental NMR conditions .
  • Dynamic effects : Perform MD simulations to account for rotational barriers in the ethylsulfanyl group .
  • Cross-validation : Compare IR/Raman spectra with computed vibrational modes to identify outliers .
    Reconcile data by adjusting computational parameters (e.g., hybrid functionals like B3LYP-D3) .

Q. What strategies are effective for probing the compound’s reactivity in catalytic or photochemical applications?

  • Methodological Answer : Investigate reactivity via:
  • Catalytic screening : Test Pd/Ni catalysts in C–H functionalization reactions (e.g., alkylation at the indole C3 position) .
  • Photostability assays : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC .
  • Electrochemical profiling : Use cyclic voltammetry to identify redox-active sites (e.g., indole NH oxidation) .
    Pair with EPR spectroscopy to detect radical intermediates .

Q. How can researchers design experiments to explore the compound’s potential in medicinal chemistry?

  • Methodological Answer : Focus on target identification and mechanistic studies:
  • High-throughput screening : Screen against kinase or GPCR libraries to identify hit candidates .
  • Metabolic stability : Assess hepatic microsome stability (e.g., human/rat liver S9 fractions) .
  • Toxicity profiling : Use zebrafish or HEK293 cell models to evaluate acute toxicity .
    Combine with transcriptomics (RNA-seq) to map downstream signaling pathways .

Data Analysis & Reporting Guidelines

Q. What statistical methods are recommended for analyzing biological or catalytic data from studies on this compound?

  • Methodological Answer : Use non-linear regression (GraphPad Prism) for dose-response curves (IC₅₀/EC₅₀) and ANOVA for multi-group comparisons . For catalytic efficiency (TOF/TON), apply kinetic modeling (Michaelis-Menten or Langmuir-Hinshelwood) . Report uncertainties via error propagation and confidence intervals (95% CI) .

Q. How should raw crystallographic or spectral data be archived to ensure reproducibility?

  • Methodological Answer :
    Deposit crystallographic data in the Cambridge Structural Database (CSD) with full refinement details (R-factors, CIF files) . Archive NMR/FTIR spectra in institutional repositories with metadata (e.g., solvent, temperature) . Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for all datasets .

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